molecular formula C7H12O3 B048249 1-hydroxybutan-2-yl prop-2-enoate CAS No. 121733-80-0

1-hydroxybutan-2-yl prop-2-enoate

Cat. No.: B048249
CAS No.: 121733-80-0
M. Wt: 144.17 g/mol
InChI Key: QQIFWCIRQPKKAH-UHFFFAOYSA-N
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Description

1-Hydroxybutan-2-yl prop-2-enoate is an ester derived from prop-2-enoic acid (acrylic acid) and 1-hydroxybutan-2-ol. Its IUPAC name defines the structure as CH₂=CHCO-O-CH₂CH(OH)CH₂CH₃. The compound features a hydroxyl group on the butyl chain, distinguishing it from simpler alkyl acrylates.

Properties

CAS No.

121733-80-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-hydroxybutan-2-yl prop-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3

InChI Key

QQIFWCIRQPKKAH-UHFFFAOYSA-N

SMILES

CCC(CO)OC(=O)C=C

Canonical SMILES

CCC(CO)OC(=O)C=C

Other CAS No.

121733-80-0

Origin of Product

United States

Preparation Methods

2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.

Chemical Reactions Analysis

2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:

    Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.

Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.

Scientific Research Applications

2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:

    Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.

    Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

    Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Prop-2-enoate Esters

Structural and Functional Diversity

Prop-2-enoate esters vary widely based on their alcohol substituents, which dictate their applications. Below is a comparative analysis:

Table 1: Key Prop-2-enoate Esters and Their Properties
Compound Name Structure/Substituent Applications/Properties References
Methyl prop-2-enoate CH₃-O-CO-CH=CH₂ Antifungal agent (inhibits Fusarium culmorum and Cochliobolus sativus by >97% in gas phase) .
2-Ethylhexyl prop-2-enoate (2-EHA) Branched C₈H₁₇-O-CO-CH=CH₂ Monomer in polymer synthesis; impacts elastomer swelling behavior .
3-Methylbutyl (4-methoxyphenyl)prop-2-enoate (IMC) Aromatic-substituted acrylate UV filter/stabilizer in consumer products .
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) Cyano and furyl substituents Studied for thermodynamic properties; potential bioactive applications .
Fluorinated prop-2-enoates Fluorinated alkyl chains (e.g., C₄F₉) Specialty materials (e.g., surfactants, coatings) .
Poly(potassium prop-2-enoate) -(CH₂-CH(CO₂K))ₙ- Superabsorbent hydrogel for agricultural use .

Key Comparative Insights

Antifungal Activity: Methyl prop-2-enoate demonstrates potent antifungal effects, suggesting that the presence of a hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate might enhance or modify its bioactivity through hydrogen bonding or increased solubility .

Polymer Applications: Branched esters like 2-EHA are used in polymers due to their hydrophobic tails. The hydroxyl group in this compound could facilitate crosslinking or improve compatibility with hydrophilic matrices .

UV Absorption: Aromatic acrylates like IMC absorb UV light effectively. The absence of an aromatic moiety in this compound may limit its utility as a UV filter but could reduce phototoxicity .

Thermodynamic Behavior: Substituents like cyano or furyl groups (e.g., ECFP) alter heat capacities and phase transitions. The hydroxyl group in this compound may similarly affect crystallization or thermal stability .

Environmental and Safety Profiles: Fluorinated acrylates () and parabens () highlight the importance of substituents in toxicity. The hydroxyl group in this compound may improve biodegradability compared to fluorinated analogs .

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